Cas no 1105233-09-7 (2-methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole)

2-Methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core linked to a 1,2,4-oxadiazole moiety via an ethylene spacer. The (E)-2-phenylethenyl substituent enhances its structural rigidity and potential for π-π interactions, making it useful in materials science and pharmaceutical research. The oxadiazole ring contributes to its stability and electronic properties, while the benzodiazole unit may impart fluorescence or binding affinity. This compound is of interest for applications in organic electronics, bioactive molecule development, or as a synthetic intermediate. Its well-defined structure allows for precise modifications to tailor physicochemical properties for specific research or industrial needs.
2-methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole structure
1105233-09-7 structure
Product name:2-methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
CAS No:1105233-09-7
MF:C20H18N4O
MW:330.383123874664
CID:5980039
PubChem ID:27369603

2-methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
    • 3-[2-(2-methylbenzimidazol-1-yl)ethyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
    • SR-01000911686-1
    • 1105233-09-7
    • 3-(2-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole
    • F2275-0701
    • SR-01000911686
    • (E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole
    • 2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
    • AKOS005655402
    • Inchi: 1S/C20H18N4O/c1-15-21-17-9-5-6-10-18(17)24(15)14-13-19-22-20(25-23-19)12-11-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3/b12-11+
    • InChI Key: POERLQISSLUZHS-VAWYXSNFSA-N
    • SMILES: O1C(/C=C/C2=CC=CC=C2)=NC(CCN2C(C)=NC3=CC=CC=C32)=N1

Computed Properties

  • Exact Mass: 330.14806121g/mol
  • Monoisotopic Mass: 330.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.7Ų
  • XLogP3: 4.3

2-methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2275-0701-2mg
2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
1105233-09-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2275-0701-20μmol
2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
1105233-09-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2275-0701-20mg
2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
1105233-09-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2275-0701-10mg
2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
1105233-09-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2275-0701-15mg
2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
1105233-09-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2275-0701-50mg
2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
1105233-09-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2275-0701-5mg
2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
1105233-09-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2275-0701-10μmol
2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
1105233-09-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2275-0701-75mg
2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
1105233-09-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2275-0701-3mg
2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
1105233-09-7 90%+
3mg
$63.0 2023-05-16

Additional information on 2-methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole

Comprehensive Overview of 2-methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole (CAS No. 1105233-09-7)

In the realm of organic chemistry and pharmaceutical research, 2-methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole (CAS No. 1105233-09-7) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its 1,2,4-oxadiazole and benzodiazole moieties, is a subject of interest for researchers exploring novel bioactive molecules. Its E-configuration and phenylethenyl group further enhance its relevance in drug discovery and material science.

The molecular structure of 2-methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole combines a benzodiazole core with a 1,2,4-oxadiazole ring, linked via an ethyl spacer. This arrangement is particularly intriguing for its potential to interact with biological targets, such as enzymes or receptors, making it a candidate for therapeutic development. Recent studies have highlighted the role of 1,2,4-oxadiazole derivatives in modulating inflammatory pathways and oxidative stress, aligning with current trends in anti-inflammatory and neuroprotective drug research.

From a synthetic chemistry perspective, the preparation of CAS No. 1105233-09-7 involves multi-step reactions, including condensation and cyclization processes. The E-configuration of the phenylethenyl group is critical for maintaining the compound's stereochemical integrity, which is often a focus in structure-activity relationship (SAR) studies. Researchers are increasingly leveraging computational chemistry tools to predict the compound's behavior, a trend driven by the growing demand for AI-assisted drug design and molecular docking simulations.

In the context of material science, 2-methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole exhibits promising photophysical properties. Its conjugated system, featuring the phenylethenyl and oxadiazole units, suggests potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes. This aligns with the surge in interest for sustainable materials and energy-efficient technologies, topics frequently searched in academic and industrial circles.

The pharmacological potential of CAS No. 1105233-09-7 is another area of exploration. Preliminary studies suggest that its benzodiazole moiety may contribute to kinase inhibition, a mechanism pivotal in cancer therapy. Additionally, the 1,2,4-oxadiazole ring is known for its metabolic stability, a desirable trait in drug development. These attributes make the compound a viable candidate for further investigation in precision medicine and targeted therapy, both of which are hot topics in contemporary biomedical research.

Environmental and safety profiles of 2-methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole are also under scrutiny, reflecting the broader emphasis on green chemistry and sustainable synthesis. Researchers are evaluating its biodegradability and toxicity to ensure compliance with regulatory standards, a concern echoed in searches related to eco-friendly chemicals and lab safety.

In summary, 2-methyl-1-(2-{5-(E)-2-phenylethenyl-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole (CAS No. 1105233-09-7) represents a multifaceted compound with applications spanning pharmaceuticals, materials science, and beyond. Its structural complexity and functional versatility make it a valuable subject for ongoing research, particularly in areas like drug discovery, materials engineering, and computational modeling. As scientific inquiry continues to evolve, this compound is poised to remain at the forefront of innovation.

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